molecular formula C8H4ClFINO B8549456 4-Chloro-5-fluoro-7-iodoisoindolinone

4-Chloro-5-fluoro-7-iodoisoindolinone

Cat. No.: B8549456
M. Wt: 311.48 g/mol
InChI Key: UUHQYOPHTFLFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-fluoro-7-iodoisoindolinone is a halogenated isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a lactam ring (isoindolinone core). The compound features three halogen substituents: chlorine at position 4, fluorine at position 5, and iodine at position 7.

The molecular formula is inferred as C₈H₃ClFINO, with a calculated molecular weight of 311.35 g/mol (derived from atomic masses: C=12, H=1, Cl=35.45, F=19, I=126.9, N=14, O=16). The iodine atom, being highly polarizable, may enhance halogen bonding interactions in biological systems, while the chloro and fluoro groups contribute to electronegativity and lipophilicity.

Properties

Molecular Formula

C8H4ClFINO

Molecular Weight

311.48 g/mol

IUPAC Name

4-chloro-5-fluoro-7-iodo-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C8H4ClFINO/c9-7-3-2-12-8(13)6(3)5(11)1-4(7)10/h1H,2H2,(H,12,13)

InChI Key

UUHQYOPHTFLFKM-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2C(=O)N1)I)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycle: The target compound’s isoindolinone core differs from indolin-2-one, indoline-2,3-dione, indole, and quinolone derivatives. The lactam ring in isoindolinone may influence hydrogen-bonding capacity compared to ketone-rich analogs like indoline-2,3-dione .
  • Halogen Substitution : The iodine at C7 in the target compound distinguishes it from chloro/fluoro-only analogs. Iodine’s larger atomic radius and polarizability could enhance binding affinity but reduce solubility compared to smaller halogens .

Functional Implications

  • Solubility: Quinolone derivatives with carboxylic acid groups (e.g., CAS 98105-79-4, similarity 0.85) exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s iodine substituent may increase lipophilicity.
  • Bioactivity: High-similarity quinolones (scores 0.80–0.85) are associated with antibacterial activity, suggesting the target compound might interact with similar biological targets (e.g., DNA gyrase). However, iodine’s steric bulk could alter binding kinetics .

Electronic Effects

Limitations

Direct experimental data on this compound is scarce, necessitating reliance on inferred properties from structural analogs. Further studies are required to validate its physicochemical and pharmacological profile.

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